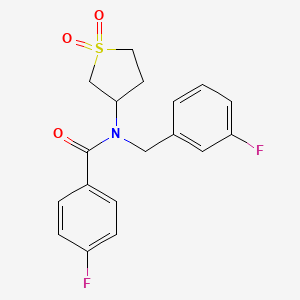
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide is a useful research compound. Its molecular formula is C18H17F2NO3S and its molecular weight is 365.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C18H17F2N\O3S
- Molecular Weight : 365.4 g/mol
- Functional Groups : The presence of a tetrahydrothiophene ring, fluorinated aromatic groups, and an amide functional group significantly influences its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily due to its structural complexity. Preliminary studies suggest the following potential activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Its mechanism may involve interference with cellular signaling pathways critical for cancer cell survival.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
- Neuroprotective Effects : The activation of G protein-gated inwardly rectifying potassium (GIRK) channels has been linked to neuroprotective effects, indicating potential applications in neurodegenerative diseases.
The biological activity is largely attributed to the following mechanisms:
- GIRK Channel Activation : The compound acts as an activator of GIRK channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.
- Reactivity with Biological Targets : The presence of fluorine atoms enhances the lipophilicity and reactivity of the compound, allowing it to interact effectively with various biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(3-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3S/c19-15-6-4-14(5-7-15)18(22)21(17-8-9-25(23,24)12-17)11-13-2-1-3-16(20)10-13/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWYGOJPVFSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














